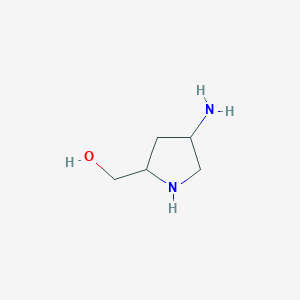

((2S,4R)-4-aminopyrrolidin-2-yl)methanol

Description

((2S,4R)-4-Aminopyrrolidin-2-yl)methanol is a pyrrolidine derivative characterized by a stereospecific (2S,4R) configuration. Its molecular formula is C₅H₁₂N₂O, with a molar mass of 116.16 g/mol . The compound features both an amino group at the 4-position and a hydroxymethyl group at the 2-position of the pyrrolidine ring. This structural motif is critical for its physicochemical properties, including solubility and hydrogen-bonding capacity. The dihydrochloride salt form (CAS: 1292324-43-6) enhances aqueous solubility, making it suitable for pharmacological studies .

Properties

IUPAC Name |

(4-aminopyrrolidin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATJYQXOTIFFMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4R)-4-aminopyrrolidin-2-yl)methanol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of ((2S,4R)-4-aminopyrrolidin-2-yl)methanol may involve more scalable processes such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, and they often employ continuous flow reactors to enhance efficiency and control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: ((2S,4R)-4-aminopyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyrrolidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, ((2S,4R)-4-aminopyrrolidin-2-yl)methanol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology: The compound is studied for its potential biological activity. It can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Medicine: In medicine, ((2S,4R)-4-aminopyrrolidin-2-yl)methanol is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry: Industrially, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ((2S,4R)-4-aminopyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric and Functional Group Variations

((2S,4S)-4-Aminopyrrolidin-2-yl)methanol

- Key Difference : Diastereomer with (4S) configuration instead of (4R).

- Impact : Stereochemical differences can alter receptor binding affinities. For example, (4S) diastereomers may exhibit distinct pharmacokinetic profiles due to variations in enzyme-substrate interactions .

- Research Gap: Limited activity data is available for this isomer, but stereochemistry is known to influence biological efficacy in related compounds (e.g., β-lactam antibiotics).

N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline

- Structure: Contains a hydroxy group at C4 and an N-methyl substituent, unlike the amino group in the target compound.

- Pharmacological Activity : Demonstrates anticonvulsant effects in murine models by delaying seizure onset and reducing oxidative stress. Mechanistically, it interacts with GABA transporters (GAT-1) and modulates neurotransmitter levels (e.g., glutamate, dopamine) .

- Comparison: The absence of a hydroxyl group in the target compound may reduce its antioxidant capacity but could enhance selectivity for amino acid transporters or receptors.

Substituent Modifications on the Pyrrolidine Ring

((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol

- Structure : Features a fluoro substituent at C4 and a methyl group at N1.

- The methyl group may reduce metabolic degradation .

(2S,4R)-4-Mercaptopyrrolidine Derivatives

- Structure: Replaces the C4 amino group with a thiol (-SH) moiety.

- These derivatives are often used as intermediates in protease inhibitor synthesis .

- Comparison: The target compound’s amino group offers better stability and fewer off-target interactions compared to thiol-containing analogs.

Research Findings and Mechanistic Insights

- Stereochemical Sensitivity: The (4R) configuration in the target compound is critical for mimicking natural amino acid substrates (e.g., proline derivatives), which often require precise stereochemistry for transporter recognition .

- Functional Group Trade-offs: Hydroxyl and amino groups offer balanced hydrogen-bonding capacity, whereas thiol or fluoro substituents prioritize reactivity or lipophilicity, respectively .

Biological Activity

((2S,4R)-4-aminopyrrolidin-2-yl)methanol is a chiral organic compound characterized by its unique stereochemistry and structural features, particularly the presence of a pyrrolidine ring with an amino group and a hydroxymethyl substituent. This compound has garnered attention in pharmacology due to its potential biological activities, particularly its interactions with neurotransmitter systems and various biological targets.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 116.16 g/mol

- Stereochemistry : The compound exhibits chirality at the second and fourth carbon atoms, which significantly influences its biological activity compared to other isomers.

Biological Activity

Research indicates that ((2S,4R)-4-aminopyrrolidin-2-yl)methanol may interact with various biological targets, including neurotransmitter receptors. Preliminary studies suggest that it could influence synaptic transmission and neuropharmacological responses, making it a candidate for therapeutic applications in neuropsychiatric disorders.

Interaction Studies

The compound's binding affinity to neurotransmitter receptors has been a focal point of research. It is hypothesized that ((2S,4R)-4-aminopyrrolidin-2-yl)methanol may interact with serotonin and dopamine receptors, which are crucial targets for many psychiatric medications. This interaction could underlie its potential effects on mood regulation and anxiety reduction.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with ((2S,4R)-4-aminopyrrolidin-2-yl)methanol, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| [(2S,4S)-4-aminopyrrolidin-2-yl]methanol | CHNO | Different stereochemistry; potential CNS activity |

| ((2S,4R)-4-amino-1-methylpyrrolidin-2-yl)methanol | CHNO | Methyl substitution alters pharmacological profile |

| ((2S,4R)-4-(dimethylamino)pyrrolidin-2-yl)methanol | CHNO | Dimethylamino group enhances basicity |

The distinct stereochemistry and functional groups of ((2S,4R)-4-aminopyrrolidin-2-yl)methanol confer unique biological properties compared to similar compounds. These differences are crucial for understanding its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.